molecular formula C11H16ClN3O B1477736 1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol CAS No. 2097997-16-3

1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol

Cat. No.: B1477736
CAS No.: 2097997-16-3
M. Wt: 241.72 g/mol
InChI Key: XHBPSBDPFRZRIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of this compound is C9H12ClN3O . The molecular weight is 213.66 . The SMILES string representation is OC1CCN(CC1)c2ccc(Cl)nn2 .


Physical and Chemical Properties Analysis

This compound is a solid . The InChI key is GYVIZUPSUNWREG-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial Activity

1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol and related compounds have been explored for their antibacterial properties. Research indicates that various synthesized compounds containing similar structures exhibit notable antibacterial activity. Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, which are structurally related, demonstrated this antibacterial potential (Merugu, Ramesh, & Sreenivasulu, 2010). Another study focusing on microwave-assisted synthesis and antibacterial activity of isoindoline-1, 3-diones, which share a common structural motif with this compound, further supports the antibacterial applications of such compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticonvulsant Properties

Compounds with structural similarities to this compound have been studied for their anticonvulsant properties. Research on the crystal structures of anticonvulsant compounds, including those with piperidine and pyrimidine components, highlights the potential of such chemical structures in anticonvulsant drug development (Georges, Vercauteren, Evrard, & Durant, 1989).

Supramolecular Structures and Hydrogen Bonding

Studies on supramolecular structures constructed by derivatives of this compound have been conducted. These explore the molecular-electronic structure and hydrogen bonding patterns, providing insights into the potential applications in molecular engineering and design (Cheng, Chen, Liu, Wu, & Guo, 2011).

Synthesis and Characterization for Medicinal Applications

Various studies have focused on the synthesis and characterization of derivatives of this compound. These include investigations into their structural and electronic properties, aiming to develop novel compounds for medicinal use, such as anticonvulsant drugs (Song, Zhang, Huizhong, Shi, Xie, & Zhao, 2008).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

1-[1-(6-chloropyrimidin-4-yl)piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8(16)9-4-2-3-5-15(9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPSBDPFRZRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C2=CC(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
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1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
Reactant of Route 3
1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
Reactant of Route 4
1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
Reactant of Route 5
1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol

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